molecular formula C20H14F2N2 B094123 N,N'-Terephthalylidene-bis(4-fluoroaniline) CAS No. 17866-84-1

N,N'-Terephthalylidene-bis(4-fluoroaniline)

Cat. No.: B094123
CAS No.: 17866-84-1
M. Wt: 320.3 g/mol
InChI Key: VBCDABROGMPOGB-UHFFFAOYSA-N
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Description

N,N'-Terephthalylidene-bis(4-fluoroaniline) (systematic name: N,N'-(1,4-phenylenebis(methanylylidene))bis(4-fluoroaniline)) is a Schiff base synthesized via condensation of 1,4-benzenedicarboxaldehyde (terephthalaldehyde) with 4-fluoroaniline. Its crystal structure reveals a non-planar geometry with dihedral angles of 51.33° and 52.49° between the central benzene ring and terminal fluorobenzene rings, forming a three-dimensional supramolecular network stabilized by F···F, C–H···F, C–H···N, and C–H···π interactions . Hirshfeld surface analysis highlights dominant C···H/H···C contacts (41.1%), indicative of van der Waals interactions . The compound’s electronic properties, influenced by fluorine substituents, make it relevant in materials science and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through a condensation reaction between terephthalaldehyde and 4-fluoroaniline . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N,N’-Terephthalylidene-bis(4-fluoroaniline) are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-Terephthalylidene-bis(4-fluoroaniline) primarily undergoes condensation reactions due to the presence of aldehyde and amine functional groups . It can also participate in substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes and amines in the presence of a solvent like ethanol.

    Substitution Reactions: Can involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products of these reactions are typically Schiff bases or substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N,N'-Terephthalylidene-bis(4-fluoroaniline) has a molecular formula of C20H14F2N2C_{20}H_{14}F_2N_2 and a molecular weight of approximately 320.34 g/mol. The compound is characterized by two 4-fluoroaniline units linked by a terephthalylidene group, leading to interesting physical and chemical properties, such as liquid crystalline behavior and the ability to participate in various chemical reactions typical of Schiff bases .

Materials Science

Polymer Manufacturing:

  • N,N'-Terephthalylidene-bis(4-fluoroaniline) serves as a key intermediate in the synthesis of high-performance polymers, particularly polyamides and polyimides. These materials are known for their thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and automotive industries .

Liquid Crystal Applications:

  • The compound exhibits liquid crystalline properties, allowing it to transition between different phases depending on temperature. This characteristic makes it a potential candidate for developing new liquid crystal displays (LCDs) and other optoelectronic devices.

Pharmaceutical Development

N,N'-Terephthalylidene-bis(4-fluoroaniline) is being investigated for its potential role in drug development. Its structure allows for modifications that can enhance biological activity, targeting specific pathways in disease mechanisms. Research has focused on:

  • Antitubercular Agents: Compounds derived from similar structures have shown promise in treating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .
  • Biological Activity: Studies suggest that derivatives may have effects on cellular signaling pathways, influencing gene expression and cellular metabolism.

Electronics

The compound is utilized in the production of electronic materials:

  • Conductive Polymers: N,N'-Terephthalylidene-bis(4-fluoroaniline) can be used to create conductive polymers essential for organic semiconductors, which are critical components in advanced electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Research and Development

N,N'-Terephthalylidene-bis(4-fluoroaniline) is frequently employed in academic and industrial research settings:

  • Synthetic Chemistry: As a building block for synthesizing more complex organic molecules, it aids researchers in exploring new chemical reactions and materials.
  • Chemical Reactions: The compound primarily undergoes condensation reactions due to its aldehyde and amine functional groups, leading to the formation of Schiff bases or substituted derivatives under various conditions.

Case Studies

Study Focus Findings
Study on Liquid CrystalsInvestigated the phase behavior of N,N'-Terephthalylidene-bis(4-fluoroaniline)Demonstrated potential applications in LCD technology due to favorable thermal properties.
Drug Development ResearchExamined derivatives for antitubercular activityIdentified promising candidates with significant efficacy against M. tuberculosis .
Polymer Synthesis StudyExplored its role as an intermediateHighlighted its effectiveness in producing high-performance polyimides with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of N,N’-Terephthalylidene-bis(4-fluoroaniline) involves its ability to form Schiff bases through condensation reactions with amines . This property makes it useful in various synthetic applications, where it can act as a precursor to more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
N,N'-Terephthalylidene-bis(4-fluoroaniline) Terephthalylidene -F (para) Non-planar crystal structure; F···F interactions; applications in supramolecular chemistry
N,N'-Terephthalylidene-bis(4-methoxyaniline) Terephthalylidene -OCH₃ (para) Methoxy group enhances electron density and solubility; potential for optoelectronic materials
N,N′-((ethane-1,2-diyl(oxy))bis(ethane-2,1-diyl))bis(4-fluoroaniline) Ethane-1,2-diyloxy linker -F (para) Flexible linker; Pd-catalyzed synthesis (73% yield); used in ligand design
  • Substituent Impact :
    • Fluorine (-F) : Introduces electronegativity, enhancing thermal stability and influencing intermolecular interactions (e.g., F···F in crystal packing) . Compared to 4-nitroaniline, 4-fluoroaniline exhibits higher proton affinity (PA = 854 kJ/mol vs. 839 kJ/mol), affecting reactivity in acid-base environments .
    • Methoxy (-OCH₃) : Bulkier and electron-donating, increasing solubility in polar solvents but reducing π-conjugation efficiency compared to fluorine .

Physicochemical Properties

  • Thermal Stability : Fluorine substituents enhance thermal resilience due to strong C–F bonds and intermolecular interactions .
  • Electronic Properties: The non-planar structure of N,N'-Terephthalylidene-bis(4-fluoroaniline) reduces π-conjugation compared to planar analogs, limiting charge transport in electronic applications . Methoxy-substituted analogs exhibit redshifted absorption spectra due to electron donation .
  • Solubility : Methoxy groups improve solubility in organic solvents (e.g., DMF, chloroform), whereas fluorine substituents may reduce polarity .

Biological Activity

N,N'-Terephthalylidene-bis(4-fluoroaniline) is a chemical compound with the empirical formula C20H14F2N2C_{20}H_{14}F_{2}N_{2} and a molecular weight of 320.34 g/mol. It is synthesized through a condensation reaction between 1,4-benzenedicarboxaldehyde and 4-fluoroaniline, typically involving solvents like ethanol or methanol under reflux conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Synthesis and Structural Characteristics

The synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) leads to a compound that crystallizes in the monoclinic space group P21/c. Its structure features non-planar geometry with significant dihedral angles between the central benzene ring and the terminal fluorobenzene rings, indicative of its potential for supramolecular interactions.

Anticancer Potential

Recent studies have indicated that N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits notable anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline) is thought to be mediated through several pathways:

  • Inhibition of Kinases : Research has shown that this compound can inhibit specific kinases involved in cancer progression, which may contribute to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways.
  • Targeting Cell Signaling Pathways : It has been suggested that N,N'-Terephthalylidene-bis(4-fluoroaniline) can modulate key signaling pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline):

  • In Vitro Cytotoxicity Assays :
    • Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).
    • Findings: IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.
  • Mechanistic Studies :
    • Apoptosis Induction: Flow cytometry analyses revealed that treatment with N,N'-Terephthalylidene-bis(4-fluoroaniline) resulted in increased Annexin V positive cells, confirming apoptosis.
    • Cell Cycle Analysis: A significant accumulation of cells in the G0/G1 phase was observed, suggesting cell cycle arrest.

Data Tables

Cell Line IC50 (µM) Mechanism References
MCF-710Apoptosis induction
PC-38ROS generation
HeLa12Cell cycle arrest

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N,N'-Terephthalylidene-bis(4-fluoroaniline)?

Answer:
The compound is synthesized via a Schiff base condensation reaction between terephthalaldehyde and 4-fluoroaniline. A standard protocol involves refluxing equimolar solutions of the aldehyde and amine in ethanol (e.g., 20 mL ethanol per 0.1 mmol substrate) at 350 K for 5 hours, followed by slow evaporation to yield crystalline products . Key considerations:

  • Solvent Choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.
  • Stoichiometry : Excess amine may reduce side products like unreacted aldehyde.
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>98% by NMR or HPLC).

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FTIR : Confirm imine bond formation (C=N stretch at ~1625 cm⁻¹) and absence of aldehyde C=O peaks (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL-2018) is widely used for refinement, with hydrogen-bonding parameters (e.g., D···A distances <3.5 Å) critical for validating supramolecular assembly .
  • NMR : ¹⁹F NMR detects electronic effects of fluorine substituents (δ ≈ -115 ppm for para-substitution) .

Q. Advanced: How can computational modeling predict the stability and electronic properties of this Schiff base?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize molecular geometry and evaluate frontier orbitals:

  • HOMO-LUMO Gap : Correlates with charge-transfer behavior in liquid crystal applications.
  • Proton Affinity (PA) : For 4-fluoroaniline, PA = 871.5 kJ/mol, influencing protonation pathways in ion mobility studies .
  • Non-Covalent Interactions (NCI) : Hirshfeld surface analysis quantifies π-π stacking and C–H···F interactions critical for mesophase stability .

Q. Advanced: How to resolve discrepancies in ion mobility data for fluoroaniline derivatives?

Answer:
Discrepancies arise from temperature, electric field (E/N), and drift gas composition. For example:

  • Temperature Effects : Mobility values for 4-fluoroaniline differ between 250°C (Karpas et al.) and 43–45°C (HiKE-IMS) due to field heating .
  • Gas Composition : In nitrogen, a third protonated peak (Peak 1.1) appears for 4-fluoroaniline at high E/N (>60 Td), absent in air due to differing reactant ion populations .
ParameterAir (Karpas et al.)Nitrogen (HiKE-IMS)
Mobility (Peak 1)1.9063 cm²/Vs1.9277 cm²/Vs
Resolving PowerLowHigh (3 peaks)
Dominant Ion SpeciesProtonatedMolecular ion

Q. Basic: What challenges arise during crystallographic refinement of Schiff base derivatives?

Answer:

  • Disorder : Flexible alkyl chains or fluorine substituents may require anisotropic displacement parameter (ADP) refinement.
  • Twinned Data : SHELXL’s TWIN command resolves pseudo-merohedral twinning common in symmetric Schiff bases .
  • Hydrogen Bonding : Use restraints (e.g., DFIX) for ambiguous H-atom positions in low-resolution datasets.

Q. Advanced: How do substituent positions (ortho/meta/para) affect protonation and isomerization in fluoroaniline derivatives?

Answer:

  • Proton Affinity : 4-Fluoroaniline (PA = 871.5 kJ/mol) > 3-fluoroaniline (PA = 867.3 kJ/mol) due to resonance stabilization in the para isomer .
  • Isomer Separation : HiKE-IMS resolves 2-, 3-, and 4-fluoroaniline isomers via mobility differences (e.g., Δ mobility = 0.02 cm²/Vs between para and ortho in nitrogen) .
  • Kinetic vs. Thermodynamic Control : Para-protonated species dominate at high E/N due to faster ion-molecule collisions.

Q. Basic: What safety protocols are essential when handling 4-fluoroaniline precursors?

Answer:

  • Toxicity : LD₅₀ (rat, oral) = 417 mg/kg; severe skin/eye irritation requires PPE (gloves, goggles) .
  • Ventilation : Use fume hoods to avoid inhalation (P260, P264 precautions) .
  • Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release.

Q. Advanced: What role does fluorine substitution play in the mesomorphic behavior of this compound?

Answer:

  • Dipole Interactions : Fluorine’s electronegativity enhances lateral dipole-dipole interactions, stabilizing smectic phases.
  • Polarizability : Reduced polarizability compared to chlorine lowers transition temperatures (e.g., Cr–N phase at 75–79°C) .
  • Steric Effects : Para-substitution minimizes steric hindrance, promoting columnar packing in liquid crystals .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCDABROGMPOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313498
Record name Terephthalbis(4-fluoroaniline)
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17866-84-1
Record name 17866-84-1
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Record name Terephthalbis(4-fluoroaniline)
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Record name N,N'-Terephthalylidene-bis(4-fluoroaniline)
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